4-methyl-N'-(4-nitrophenyl)benzohydrazide
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Overview
Description
4-methyl-N’-(4-nitrophenyl)benzohydrazide is an organic compound with the molecular formula C15H13N3O3. It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the 4-position of the benzene ring and a nitrophenyl group at the N’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-(4-nitrophenyl)benzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-methyl-N’-(4-nitrophenyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-(4-nitrophenyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Reduction: 4-methyl-N’-(4-aminophenyl)benzohydrazide.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-methyl-N’-(4-nitrophenyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methyl-N’-(4-nitrophenyl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N’-(2-nitrophenyl)benzohydrazide: Similar structure but with the nitro group at the 2-position.
4-methyl-N’-(3-nitrophenyl)benzohydrazide: Similar structure but with the nitro group at the 3-position
Uniqueness
4-methyl-N’-(4-nitrophenyl)benzohydrazide is unique due to the specific positioning of the nitro group at the 4-position, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and biological properties compared to its 2- and 3-nitrophenyl counterparts .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-methyl-N'-(4-nitrophenyl)benzohydrazide |
InChI |
InChI=1S/C14H13N3O3/c1-10-2-4-11(5-3-10)14(18)16-15-12-6-8-13(9-7-12)17(19)20/h2-9,15H,1H3,(H,16,18) |
InChI Key |
CSQNJUDYDGGHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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